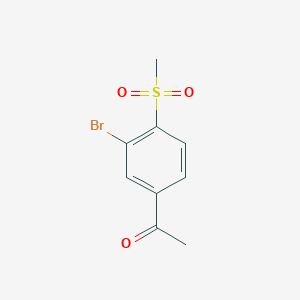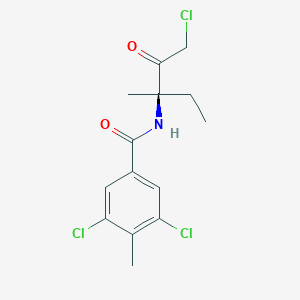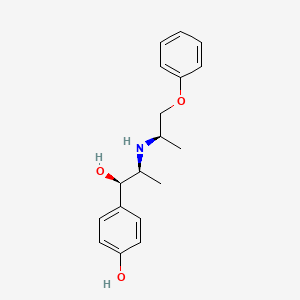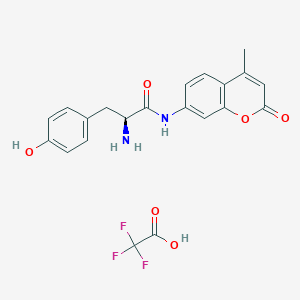![molecular formula C18H14Cl4N2O B13436265 iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole): is a synthetic antifungal agent belonging to the imidazole class of compounds. It is structurally related to miconazole and is primarily used for its antifungal properties. The compound is known for its effectiveness against a wide range of fungal infections, making it a valuable agent in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iso-Miconazole involves several key steps:
Formation of the imidazole ring: This is typically achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl groups: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of iso-Miconazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions:
Oxidation: iso-Miconazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: iso-Miconazole can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
iso-Miconazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: Utilized in the formulation of antifungal medications for the treatment of superficial and systemic fungal infections.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
The antifungal activity of iso-Miconazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, iso-Miconazole disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to other azole antifungals, but iso-Miconazole’s unique structure provides it with distinct pharmacokinetic properties.
相似化合物的比较
Miconazole: Similar in structure but differs in the position of the methoxy group.
Clotrimazole: Another imidazole antifungal with a different substitution pattern on the phenyl rings.
Ketoconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: iso-Miconazole’s unique structure, particularly the positioning of the methoxy group, provides it with distinct pharmacokinetic properties, such as improved absorption and distribution. This makes it a valuable alternative to other antifungals in certain clinical scenarios.
属性
分子式 |
C18H14Cl4N2O |
|---|---|
分子量 |
416.1 g/mol |
IUPAC 名称 |
1-[1-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)9-25-10-18(24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
InChI 键 |
BCVFOVNQAZHHAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)



![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)


